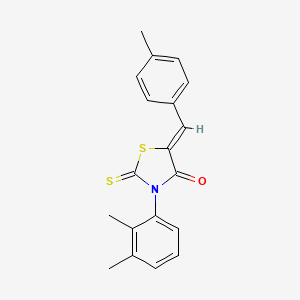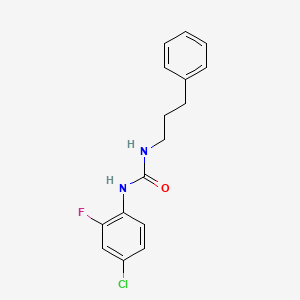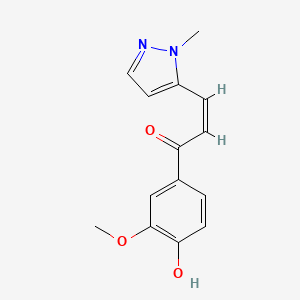
5-(3,5-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-3-furamide
Overview
Description
5-(3,5-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-3-furamide, also known as DCF, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a furan derivative and has been studied extensively for its biological and physiological effects.
Scientific Research Applications
5-(3,5-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-3-furamide has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 5-(3,5-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-3-furamide has been investigated for its anti-inflammatory, analgesic, and anti-cancer properties. In drug discovery, 5-(3,5-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-3-furamide has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects. In material science, 5-(3,5-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-3-furamide has been studied for its potential applications in organic electronics and optoelectronics.
Mechanism of Action
The mechanism of action of 5-(3,5-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-3-furamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. 5-(3,5-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-3-furamide has also been shown to inhibit the activity of lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes, another group of inflammatory mediators.
Biochemical and Physiological Effects:
5-(3,5-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-3-furamide has been shown to have anti-inflammatory, analgesic, and anti-cancer effects in various in vitro and in vivo studies. It has also been shown to have antioxidant properties and to protect against oxidative stress-induced damage. 5-(3,5-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-3-furamide has been shown to inhibit the growth and proliferation of cancer cells and to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
5-(3,5-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-3-furamide has several advantages for lab experiments, including its high potency and selectivity, low toxicity, and ease of synthesis. However, 5-(3,5-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-3-furamide also has some limitations, including its poor solubility in aqueous solutions and its instability in the presence of light and air.
Future Directions
There are several future directions for research on 5-(3,5-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-3-furamide. One area of research is the development of new derivatives of 5-(3,5-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-3-furamide with improved potency and selectivity. Another area of research is the investigation of the potential applications of 5-(3,5-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-3-furamide in the treatment of other diseases such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-(3,5-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-3-furamide and its effects on various cellular pathways.
properties
IUPAC Name |
5-(3,5-dichlorophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO3/c1-11-17(19(23)22-15-4-3-5-16(9-15)24-2)10-18(25-11)12-6-13(20)8-14(21)7-12/h3-10H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIZPMRMYSHZES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-dichlorophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(2-ethylbutanoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4737750.png)

![8-(2,3-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4737756.png)
![N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4737763.png)

![1,3-dimethyl-8-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4737773.png)

![4-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4737784.png)
![(3-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4737789.png)
![4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine](/img/structure/B4737793.png)
![4-methyl-1-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}-1H-pyrazole](/img/structure/B4737810.png)

![4-butoxy-3,5-dichloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B4737827.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4737836.png)